2-Chloro-3-methyl-5-nitrobenzenesulfonamide
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Overview
Description
2-Chloro-3-methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7ClN2O4S and a molecular weight of 250.66 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-chloro-3-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of 2-chloro-3-methyl-5-aminobenzenesulfonamide.
Oxidation: Formation of 2-chloro-3-carboxy-5-nitrobenzenesulfonamide.
Scientific Research Applications
2-Chloro-3-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonamide
- 3-Methyl-5-nitrobenzenesulfonamide
- 2-Chloro-3-methylbenzenesulfonamide
Uniqueness
2-Chloro-3-methyl-5-nitrobenzenesulfonamide is unique due to the combination of chloro, methyl, and nitro substituents on the benzene ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C7H7ClN2O4S |
---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
InChI Key |
MOHRWLMOUMWDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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